molecular formula C26H30N4O2S B2572275 1-[6-({2-[(4-chloro-2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)pyridazin-3-yl]-N-cyclopropylpiperidine-3-carboxamide CAS No. 1116045-43-2

1-[6-({2-[(4-chloro-2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)pyridazin-3-yl]-N-cyclopropylpiperidine-3-carboxamide

Cat. No. B2572275
CAS RN: 1116045-43-2
M. Wt: 462.61
InChI Key: YNMGQZGDNYZUTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[6-({2-[(4-chloro-2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)pyridazin-3-yl]-N-cyclopropylpiperidine-3-carboxamide is a useful research compound. Its molecular formula is C26H30N4O2S and its molecular weight is 462.61. The purity is usually 95%.
BenchChem offers high-quality 1-[6-({2-[(4-chloro-2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)pyridazin-3-yl]-N-cyclopropylpiperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[6-({2-[(4-chloro-2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)pyridazin-3-yl]-N-cyclopropylpiperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Therapeutic Applications and Mechanisms

Scientific research has extensively explored compounds with complex structures similar to the one you've inquired about, focusing on their potential therapeutic applications and underlying mechanisms. For instance, studies on compounds with activity against various types of cancer, infectious diseases, and neurological disorders are common. The structural features often play a crucial role in their interaction with biological targets, such as enzymes or receptors, which dictates their therapeutic potential.

Metabolism and Disposition

The metabolism and excretion of pharmaceutical compounds are critical aspects of drug development, impacting their safety and efficacy profiles. Investigations into how compounds are metabolized in the body and how they are excreted can reveal important insights into their potential as therapeutic agents. For example, studies on the metabolism and excretion of novel HSP90 inhibitors in rats and dogs have provided valuable information on their safety and potential side effects, which is crucial for advancing these compounds in clinical development (Lin Xu et al., 2013).

Safety Assessments

Safety assessments, including the evaluation of potential nephrotoxicity and neurotoxicity of compounds, are essential components of the drug development process. These studies help identify any adverse effects that may limit a compound's therapeutic use. For example, the investigation of the nephrotoxicity of certain antibiotics and their combinations with other drugs provides important data on the risks associated with their clinical use (A. Mondorf, 1979).

properties

IUPAC Name

1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O2S/c1-18-4-5-19(2)23(14-18)33-25-15-24(28-17-29-25)30-12-10-21(11-13-30)26(31)27-16-20-6-8-22(32-3)9-7-20/h4-9,14-15,17,21H,10-13,16H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMGQZGDNYZUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)SC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide

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